molecular formula C10H13ClN2O B1520493 2-amino-1-(2,3-dihydro-1H-indol-1-yl)ethan-1-one hydrochloride CAS No. 1220036-34-9

2-amino-1-(2,3-dihydro-1H-indol-1-yl)ethan-1-one hydrochloride

Cat. No. B1520493
CAS RN: 1220036-34-9
M. Wt: 212.67 g/mol
InChI Key: IQGZMQKDAYHBNS-UHFFFAOYSA-N
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Description

“2-amino-1-(2,3-dihydro-1H-indol-1-yl)ethan-1-one hydrochloride” is a compound with the CAS Number: 1220036-34-9. It has a molecular weight of 212.68 . The compound is a powder in physical form .


Molecular Structure Analysis

The IUPAC name of the compound is 2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethylamine hydrochloride . The Inchi Code is 1S/C10H12N2O.ClH/c11-7-10(13)12-6-5-8-3-1-2-4-9(8)12;/h1-4H,5-7,11H2;1H .


Physical And Chemical Properties Analysis

The compound is a powder in physical form . It has a molecular weight of 212.68 . The storage temperature is room temperature .

Scientific Research Applications

Neuromodulation and Metabolism

  • Metabolic Pathways in Epilepsy Treatment : A study on RWJ-333369, a novel neuromodulator structurally related to indole derivatives, explored its absorption, metabolism, and excretion in humans. This compound was extensively metabolized, showing promise for epilepsy treatment due to its significant circulating species in plasma (Mannens et al., 2007).

Immunomodulation in Cancer

  • Indoleamine-2,3-dioxygenase (IDO) Activity : Research on IDO, an enzyme that degrades tryptophan to kynurenines, has shown that its activity correlates with poor survival in various cancers, including cervical cancer. High levels of IDO activity, indicated by specific metabolite concentrations, were linked to advanced disease stages and worse survival outcomes (Ferns et al., 2015).

Environmental and Toxicological Studies

  • Environmental Exposure Assessments : Studies have assessed exposure to environmental pollutants and their metabolites, including investigations into the excretion patterns of specific compounds and their impact on human health. Although these studies do not directly relate to the specified compound, they highlight the importance of understanding the metabolic and excretory pathways of chemical compounds in environmental health (Silva et al., 2013).

Therapeutic Potential and Safety

  • Cardiovascular Safety of Therapeutics : Research into the cardiotoxicity of hydroxychloroquine, another compound used in rheumatological disorders, underscores the critical need for safety assessments in drug development. This example illustrates the potential cardiac risks associated with long-term medication use and the importance of regular screening for early detection of adverse effects (Joyce et al., 2013).

Safety and Hazards

The compound has been assigned the GHS07 pictogram. The hazard statements associated with it are H315, H319, and H335 . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Future Directions

Indole derivatives have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . Therefore, “2-amino-1-(2,3-dihydro-1H-indol-1-yl)ethan-1-one hydrochloride”, being an indole derivative, could be a subject of future research in this direction.

Biochemical Analysis

Biochemical Properties

2-amino-1-(2,3-dihydro-1H-indol-1-yl)ethan-1-one hydrochloride plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with enzymes involved in the synthesis and degradation of neurotransmitters, thereby affecting neural signaling pathways. Additionally, it can bind to specific proteins, altering their conformation and activity, which can have downstream effects on cellular processes .

Cellular Effects

The effects of this compound on cells are diverse and depend on the cell type and context. In neuronal cells, this compound can modulate neurotransmitter levels, thereby influencing cell signaling pathways and gene expression. In cancer cells, it has been observed to induce apoptosis, a process of programmed cell death, by activating specific signaling pathways. Furthermore, it can affect cellular metabolism by altering the activity of key metabolic enzymes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to and inhibit the activity of certain enzymes, leading to changes in metabolic flux and gene expression. Additionally, it can interact with DNA and RNA, influencing the transcription and translation processes. The compound’s ability to modulate protein-protein interactions also plays a significant role in its biological activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation rate can influence its long-term effects on cellular function. Studies have shown that while the compound is relatively stable under standard laboratory conditions, it can degrade over time, leading to a decrease in its biological activity. Long-term exposure to the compound has been associated with changes in cellular metabolism and gene expression .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with dosage. At low doses, the compound can have beneficial effects, such as modulating neurotransmitter levels and improving cognitive function. At high doses, it can induce toxic effects, including neurotoxicity and hepatotoxicity. Threshold effects have been observed, where the compound’s effects change dramatically at specific dosage levels .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as monoamine oxidase and cytochrome P450, influencing the metabolism of neurotransmitters and other bioactive molecules. These interactions can lead to changes in metabolic flux and the levels of various metabolites, affecting overall cellular function .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation within different cellular compartments. For example, the compound can be transported into neuronal cells via specific neurotransmitter transporters, affecting its concentration and activity within the nervous system .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific cellular compartments, such as the nucleus or mitochondria, through targeting signals and post-translational modifications. These localizations can influence the compound’s interactions with biomolecules and its overall biological activity .

properties

IUPAC Name

2-amino-1-(2,3-dihydroindol-1-yl)ethanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O.ClH/c11-7-10(13)12-6-5-8-3-1-2-4-9(8)12;/h1-4H,5-7,11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQGZMQKDAYHBNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C(=O)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1220036-34-9
Record name Ethanone, 2-amino-1-(2,3-dihydro-1H-indol-1-yl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1220036-34-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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